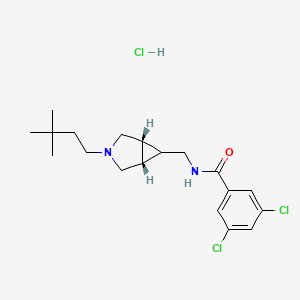

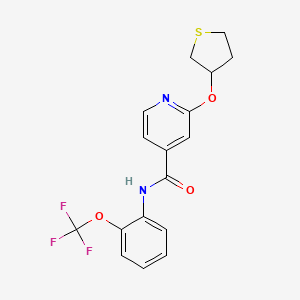

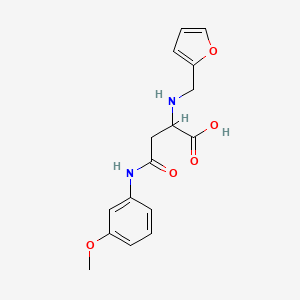

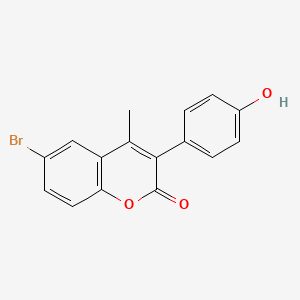

![molecular formula C19H18Cl2F3N3O B2892759 2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide CAS No. 2059279-27-3](/img/structure/B2892759.png)

2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including chlorination, piperidine ring formation, and amide coupling. Notably, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine serves as an intermediate, which can be chlorinated under liquid-phase conditions to yield 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor-phase fluorination of 2,3,5-DCTC leads to the desired product .

Scientific Research Applications

Synthesis and Structural Study

The compound has been utilized in the synthesis and structural study of tropane benzamides, providing insights into the molecular structures through methods like 1 H-NMR and 13 C-NMR. This emphasizes its role in the detailed analysis of molecular configurations and interactions (Gálvez et al., 1990).

Protein Kinase Inhibition

It has been applied in the development of protein kinase inhibitors. For example, compounds like CTx-0152960 and its analogues were prepared using methodologies involving this compound, demonstrating its relevance in the creation of novel therapeutic agents (Russell et al., 2015).

Glycine Transporter Type-2 Inhibition

This compound has contributed to the discovery of phenoxymethylbenzamide derivatives as Glycine Transporter Type-2 inhibitors. This showcases its significance in neurological research and potential applications in treating conditions like neuropathic pain (Takahashi et al., 2014).

Synthesis of Pyridines and Piperidines

It has been used in the synthesis of various pyridines and piperidines, demonstrating its versatility in creating a wide range of chemically significant compounds. These syntheses are crucial for the development of new drugs and materials (Lemire et al., 2004).

Corrosion Inhibition Studies

The compound plays a role in corrosion inhibition studies. Piperidine derivatives, including those related to this compound, have been investigated for their efficacy in protecting metals like iron from corrosion, underscoring its importance in materials science (Kaya et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been known to target receptor tyrosine kinases , and proteins in the cytoskeleton of certain organisms . The role of these targets is crucial in cellular signaling and maintaining the structure of the cell.

Mode of Action

It’s suggested that similar compounds may work by inhibiting multiple receptor tyrosine kinases , or affecting spectrin-like proteins in the cytoskeleton .

Biochemical Pathways

Similar compounds have been known to affect the pi3k pathway , which plays a key role in cell cycle regulation and growth.

Result of Action

Similar compounds have been known to exhibit improved drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

properties

IUPAC Name |

2-chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2F3N3O/c1-26(18(28)14-4-2-3-5-15(14)20)13-6-8-27(9-7-13)17-16(21)10-12(11-25-17)19(22,23)24/h2-5,10-11,13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDXTAHCBQTNMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2892678.png)

![4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2892682.png)

![5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2892688.png)

![2-[1-(1-Methylindazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2892689.png)

![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2892695.png)

![2-Chloro-N-[(1-methoxycyclohexyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2892699.png)